N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
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Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, also known as MI-BENZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-BENZ belongs to the class of benzamide derivatives and has been identified as a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is crucial for the regulation of the tumor suppressor protein p53. In
Scientific Research Applications
- Notably, compounds 4g and 3a demonstrated significant AChE inhibition, with inhibition percentages of 51% and 50% at 100 μM concentration .
- Remarkably, compound 5g was more potent than adriamycin (a positive control) with an IC50 value of 0.65 μM, making it a promising candidate for further anticancer drug development .
Alzheimer’s Disease Research
Anticancer Potential
Availability and Commercial Interest
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-24-10-9-19-15-18(7-8-20(19)24)21(25-11-13-27-14-12-25)16-23-22(26)17-5-3-2-4-6-17/h2-8,15,21H,9-14,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZZBNZSXWLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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